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Compound of Interest

Compound Name: GSK467

Cat. No.: B607843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GSK467, a potent and

selective small molecule inhibitor of the histone demethylase KDM5B (also known as JARID1B

or PLU1). This guide details its mechanism of action, biochemical and cellular activities, and

relevant experimental protocols, presenting a valuable resource for researchers in epigenetics

and oncology drug discovery.

Executive Summary
GSK467 is a cell-permeable inhibitor that targets the 2-oxoglutarate (2-OG) binding pocket of

the KDM5B enzyme, a member of the JmjC domain-containing histone demethylase family.[1]

KDM5B plays a critical role in transcriptional regulation by removing methyl marks from histone

H3 lysine 4 (H3K4), primarily converting tri- and di-methylated H3K4 (H3K4me3/me2) to less

methylated states. Dysregulation of KDM5B is implicated in various cancers, where it often acts

as an oncogene by repressing tumor suppressor genes and activating pro-proliferative

signaling pathways. GSK467 offers a chemical tool to probe KDM5B function and explore its

therapeutic potential.

Quantitative Data and Selectivity Profile
GSK467 demonstrates high potency for KDM5B with significant selectivity against other

histone demethylases, including other KDM subfamilies. The key quantitative metrics for

GSK467 and other relevant KDM5B inhibitors are summarized below.
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Table 1: Biochemical Potency and Selectivity of GSK467

Compoun
d

Target
Assay
Type

Kᵢ (nM) IC₅₀ (nM)
Selectivit
y

Referenc
e(s)

GSK467 KDM5B Cell-free 10 26

>180-fold

vs KDM4C;

No

measurabl

e activity

vs KDM6

[1][2][3]

GSK467 KDM4C Cell-free - ~4,680 - [1][2]

Table 2: Cellular Activity of GSK467

Cell Line Assay Type
Incubation
Time

IC₅₀ (µM) Effect
Reference(s
)

MM.1S

(Multiple

Myeloma)

Proliferation 6 days >50
Anti-

proliferative
[1][2]

Hepatocellula

r Carcinoma

(HCC) Cells

Multiple - Not specified

Inhibits

spheroid

formation,

colony

formation,

invasion, and

migration

[2]

Table 3: Comparative Biochemical Potency of Other KDM5B Inhibitors

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b607843?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8034842/
https://www.medchemexpress.com/gsk467.html
https://www.medchemexpress.com/gsk467.html?locale=ja-JP
https://pmc.ncbi.nlm.nih.gov/articles/PMC8034842/
https://www.medchemexpress.com/gsk467.html
https://www.benchchem.com/product/b607843?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8034842/
https://www.medchemexpress.com/gsk467.html
https://www.medchemexpress.com/gsk467.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target IC₅₀ (µM) Reference(s)

2,4-PDCA KDM5B 3 ± 1 [4]

GSK-J1 KDM5B 0.55 [4]

Compound 54j KDM5B 0.014 [4]

Compound 54k KDM5B 0.023 [4]

CPI-455 (pan-KDM5) KDM5B 0.003 [4]

Mechanism of Action and Signaling Pathways
KDM5B is a Fe(II) and 2-oxoglutarate-dependent oxygenase that removes methyl groups from

H3K4.[4] This demethylation activity, particularly the removal of the H3K4me3 mark from gene

promoters, is associated with transcriptional repression. GSK467 acts as a competitive inhibitor

by occupying the 2-OG binding site within the catalytic JmjC domain, thereby preventing the

demethylation reaction.[1][4] The subsequent increase in H3K4me3 levels at target gene

promoters can lead to the reactivation of tumor suppressor genes and modulation of oncogenic

signaling pathways.

Core Epigenetic Mechanism
The primary mechanism involves the direct inhibition of KDM5B's demethylase activity, leading

to an accumulation of H3K4me3 at specific genomic loci.
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Figure 1. Mechanism of KDM5B inhibition by GSK467.

Key Downstream Signaling Pathways
KDM5B has been shown to influence several critical cancer-related signaling pathways.

Inhibition with GSK467 is expected to counteract these effects.

PI3K/AKT Pathway: In prostate cancer, KDM5B can activate the PI3K/AKT pathway by

directly binding to the PIK3CA promoter, increasing the transcription of the p110α subunit.[1]

[5][6] In some contexts, it may also degrade the tumor suppressor PTEN.[7]
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Figure 2. KDM5B regulation of the PI3K/AKT signaling pathway.

RB/E2F Pathway: KDM5B is a component of the Retinoblastoma (RB) protein pathway. By

associating with E2F target genes, it contributes to the repression of cell cycle genes, and its
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depletion can phenocopy the loss of RB1, leading to bypass of senescence.[8][9]

Hepatocellular Carcinoma (HCC) Specific Axis: In HCC, KDM5B represses the expression of

microRNA-448 (miR-448) by demethylating H3K4me3 on its promoter. Reduced miR-448

levels lead to increased expression of its target, YTHDF3, which in turn promotes the

expression of ITGA6, driving HCC self-renewal and progression.[2][10]
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Figure 3. KDM5B-mediated miR-448/YTHDF3/ITGA6 axis in HCC.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize KDM5B

inhibitors like GSK467.

KDM5B Biochemical Inhibition Assay (AlphaLISA
Format)
This protocol describes a homogeneous, high-throughput assay to measure the biochemical

activity of KDM5B and its inhibition by compounds like GSK467. The AlphaLISA (Amplified

Luminescent Proximity Homogeneous Assay) format detects the demethylated product using a

specific antibody.[11][12]

Workflow Diagram:
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Figure 4. Workflow for a KDM5B AlphaLISA biochemical assay.

Methodology:

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01%

Tween-20). Prepare stock solutions of recombinant human KDM5B enzyme, biotinylated
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H3(1-21)K4me3 peptide substrate, 2-OG, Fe(II), and L-ascorbate. Prepare serial dilutions of

GSK467 in DMSO, followed by dilution in assay buffer.

Enzyme Reaction: To a 384-well microplate, add the GSK467 dilution (or DMSO for

controls). Add KDM5B enzyme and incubate for a short pre-incubation period (e.g., 15 min at

room temperature).

Initiate Reaction: Initiate the demethylation reaction by adding a substrate/co-factor mix

containing the biotinylated H3K4me3 peptide, 2-OG, Fe(II), and ascorbate.

Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60

minutes).

Detection: Stop the reaction and begin detection by adding a mix of AlphaLISA Acceptor

beads conjugated with an antibody specific to the demethylated product (e.g., anti-

H3K4me2)[11]. Incubate for 60 minutes.

Final Step: Add Streptavidin-coated Donor beads, which bind to the biotinylated peptide

substrate. Incubate for 30 minutes in the dark.

Data Acquisition: Read the plate on an Alpha-enabled plate reader. The signal is inversely

proportional to KDM5B inhibition. Calculate IC₅₀ values using non-linear regression analysis.

Cellular H3K4me3 Level Assessment by Western Blot
This protocol is used to determine if GSK467 treatment leads to an increase in the global levels

of H3K4me3 in cells, consistent with its mechanism of action.

Methodology:

Cell Culture and Treatment: Plate cells (e.g., MM.1S, HCC cell lines) at an appropriate

density and allow them to adhere overnight. Treat cells with various concentrations of

GSK467 (and a DMSO vehicle control) for a specified time (e.g., 24-72 hours).

Histone Extraction:

Harvest cells and wash with ice-cold PBS containing protease inhibitors.
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Lyse cells in a Triton Extraction Buffer (TEB) to release nuclei.[13]

Pellet the nuclei by centrifugation and discard the supernatant.

Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate overnight at 4°C

with rotation to acid-extract basic histone proteins.[13][14]

Centrifuge to pellet debris and collect the supernatant containing histones.

Neutralize the acid and determine protein concentration using a Bradford or BCA assay.

Western Blotting:

Separate 10-15 µg of extracted histones per lane on an SDS-PAGE gel (e.g., 15%

acrylamide).

Transfer proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.

Use an antibody against total Histone H3 as a loading control.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot. Quantify band intensities to determine the relative change in H3K4me3 levels.[15]

Transwell Cell Invasion Assay
This assay measures the ability of cancer cells to invade through a simulated extracellular

matrix (ECM), a key feature of metastasis that may be inhibited by GSK467.[16][17]

Methodology:

Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores).

Coat the apical side of the membrane with a thin layer of ECM gel (e.g., Matrigel) and allow it
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to solidify in a cell culture incubator.

Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for

12-24 hours prior to the assay.

Assay Setup:

Place the coated Transwell inserts into the wells of a 24-well plate.

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

Harvest the starved cells and resuspend them in serum-free medium containing different

concentrations of GSK467 or DMSO vehicle.

Seed the cell suspension (e.g., 5 x 10⁴ cells) into the upper chamber of the inserts.

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

Analysis:

After incubation, carefully remove the non-invading cells from the top surface of the

membrane with a cotton swab.

Fix the cells that have invaded to the bottom surface of the membrane with methanol or

paraformaldehyde.

Stain the fixed cells with a solution such as Crystal Violet.[16]

Wash and air-dry the inserts.

Image several random fields of the membrane's underside using a microscope and count

the number of stained cells. The reduction in cell count in GSK467-treated wells compared

to the control indicates inhibition of invasion.

Spheroid Formation Assay
This assay assesses the impact of GSK467 on cancer cell self-renewal and tumorigenicity in a

3D culture model.[18][19]
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Methodology:

Cell Plating: Use ultra-low attachment 96-well plates with a U-bottom shape to promote

spheroid formation.

Single Cell Suspension: Prepare a single-cell suspension of the cancer cells in a suitable

spheroid-forming medium (e.g., serum-free medium supplemented with EGF and bFGF).

Treatment and Seeding: Add various concentrations of GSK467 or DMSO vehicle to the cell

suspension. Seed the cells at a low density (e.g., 500-1000 cells/well) into the ultra-low

attachment plate.[20]

Incubation: Incubate the plate for 7-14 days. Add fresh medium containing the respective

treatments every 3-4 days.

Quantification:

Count the number of spheroids formed in each well that are above a certain size threshold

(e.g., >50 µm in diameter).

The sphere formation efficiency (SFE) can be calculated as: (Number of spheroids /

Number of cells seeded) x 100%.

A decrease in the SFE in GSK467-treated wells indicates an inhibitory effect on self-

renewal.

Conclusion
GSK467 is a well-characterized, selective inhibitor of KDM5B with demonstrated biochemical

and cellular activity. Its ability to modulate H3K4 methylation and impact key oncogenic

signaling pathways makes it an essential tool for epigenetic research. The data and protocols

provided in this guide offer a solid foundation for scientists aiming to investigate the biological

roles of KDM5B and explore the therapeutic potential of its inhibition in oncology and other

disease areas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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